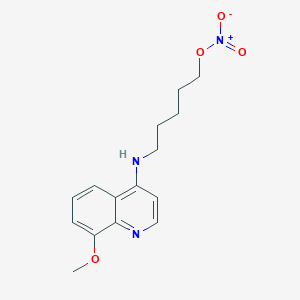
5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate, commonly known as 5MPN, is an orally active and selective inhibitor of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound competitively inhibits the fructose-6-phosphate binding site and is known for its ability to inhibit the proliferation of myeloma cells. It is primarily used in the study of myeloproliferative neoplasms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves several steps, including the preparation of the quinoline derivative and subsequent functionalization to introduce the nitrate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve the use of catalysts, solvents, and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of myeloproliferative neoplasms and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mecanismo De Acción
The mechanism of action of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves the competitive inhibition of the fructose-6-phosphate binding site of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This inhibition disrupts the sugar metabolism of tumors, leading to a reduction in glycolysis and ATP production, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
PFK-158: Another selective inhibitor of PFKFB3 with similar inhibitory effects on glycolysis.
PFK-015: An effective inhibitor of PFKFB3, known for its ability to inhibit PFKFB3 activity in various cell lines
Uniqueness of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate
This compound is unique due to its high selectivity for PFKFB4 and its potent inhibitory effects on tumor cell proliferation. Unlike other inhibitors, it specifically targets the fructose-6-phosphate binding site, making it a valuable tool for studying the metabolic pathways involved in cancer .
Propiedades
Número CAS |
47208-82-2 |
|---|---|
Fórmula molecular |
C15H19N3O4 |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17) |
Clave InChI |
YBOILUNNGBGURC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



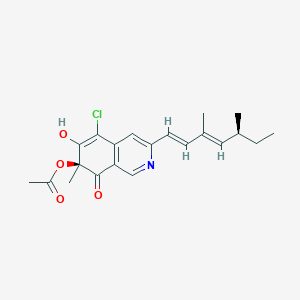
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

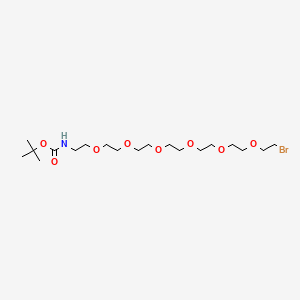
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
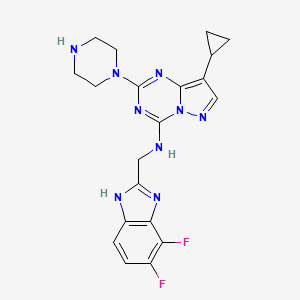
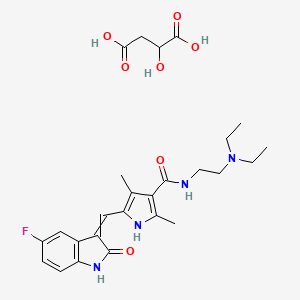
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
